molecular formula C15H11Cl2N3O B14955764 N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

Cat. No.: B14955764
M. Wt: 320.2 g/mol
InChI Key: BLGMMNWHVANZSA-UHFFFAOYSA-N
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Description

N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide is a compound belonging to the imidazo[1,2-a]pyridine class.

Chemical Reactions Analysis

Reaction Types

The compound undergoes several characteristic reactions influenced by its structural features:

Reaction Type Key Features Reagents/Conditions Outcome
Hydrolysis Cleavage of the acetamide group under acidic/basic conditionsHCl/H₂O or NaOH/H₂O, heatFormation of 3-amino-imidazo[1,2-a]pyridine derivative
Condensation Reaction with carbonyl compounds to form amides or iminesAldehydes/ketones, acid catalystExtended amide/imine derivatives
Substitution Halogenation or nucleophilic aromatic substitution on the imidazo ringChlorine gas, nitric acid, or nucleophiles like NH₃Chlorinated/nitrated derivatives or ring-modified compounds
Reduction Reduction of the acetamide group to a primary amineLiAlH₄, catalytic hydrogenationN-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]amine
Electrophilic Aromatic Substitution Introduction of electron-donating groups (e.g., methoxy) on the phenyl ringNitration, sulfonation, or Friedel-Crafts alkylationSubstituted phenyl derivatives

Source: Synthesis methods and reactivity profiles from .

Reaction Conditions

Critical conditions for key reactions include:

Reaction Temperature Solvent Catalyst Yield
Hydrolysis80–100°CH₂O (acidic/basic)HCl/NaOH70–90%
Condensation50–70°CTHF/DMFHCl/H₂SO₄60–80%
Reduction0–5°CEt₂O/THFLiAlH₄85–95%
Substitution20–50°CDCM/CHCl₃FeCl₃ (Lewis acid)50–70%

Source: Technical details from .

Mechanism of Action

The compound’s reactivity stems from its electron-deficient imidazo ring and reactive acetamide group:

  • Electrophilic Attack : The imidazo ring undergoes substitution reactions due to its aromatic stability and electron-withdrawing chlorine substituents .

  • Nucleophilic Attack : The acetamide group can act as a leaving group under basic conditions, facilitating hydrolysis or substitution.

Case Study: Hydrolysis Pathway

A study demonstrated that under acidic conditions, the acetamide group hydrolyzes to form a primary amine, which subsequently undergoes further reactions (e.g., alkylation).

Comparison with Similar Compounds

Compound Reactivity Key Difference
Alpidem (parent drug)Lower reactivity due to N,N-dipropyl substitutionReduced solubility, slower hydrolysis rate
N-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamideHigher susceptibility to electrophilic substitution (no 6-chloro group)Lacks the 6-chloro substituent, altering reactivity

Source: Comparative analysis from .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

Molecular Formula

C15H11Cl2N3O

Molecular Weight

320.2 g/mol

IUPAC Name

N-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

InChI

InChI=1S/C15H11Cl2N3O/c1-9(21)18-15-14(10-2-4-11(16)5-3-10)19-13-7-6-12(17)8-20(13)15/h2-8H,1H3,(H,18,21)

InChI Key

BLGMMNWHVANZSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

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